molecular formula C14H12ClN5 B11839376 9H-Purine, 6-aziridinyl-9-benzyl-2-chloro- CAS No. 92291-23-1

9H-Purine, 6-aziridinyl-9-benzyl-2-chloro-

Cat. No.: B11839376
CAS No.: 92291-23-1
M. Wt: 285.73 g/mol
InChI Key: NNZIPUWEWYCMBT-UHFFFAOYSA-N
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Description

6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine is a synthetic compound that features a purine base modified with an aziridine ring, a benzyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine typically involves the introduction of the aziridine ring to a purine derivative. One common method is the cyclization of haloamines and amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .

Industrial Production Methods

Alternatively, the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination to form aziridines .

Chemical Reactions Analysis

Types of Reactions

6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: Reduction of the aziridine ring can yield amines.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products

    Oxidation: Oxaziridines.

    Reduction: Amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can form crosslinks with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where DNA crosslinking agents are used to induce cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aziridin-1-yl)-9-benzyl-2-chloro-9H-purine is unique due to its combination of a purine base with an aziridine ring and a benzyl group. This structure provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

92291-23-1

Molecular Formula

C14H12ClN5

Molecular Weight

285.73 g/mol

IUPAC Name

6-(aziridin-1-yl)-9-benzyl-2-chloropurine

InChI

InChI=1S/C14H12ClN5/c15-14-17-12(19-6-7-19)11-13(18-14)20(9-16-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI Key

NNZIPUWEWYCMBT-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC(=NC3=C2N=CN3CC4=CC=CC=C4)Cl

Origin of Product

United States

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